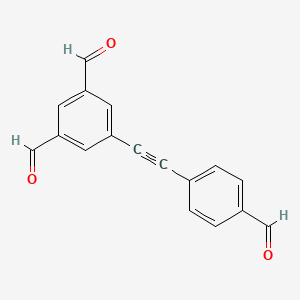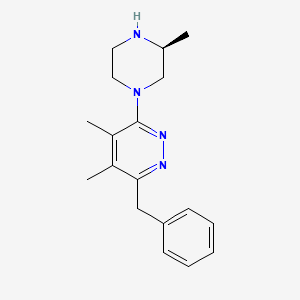
(S)-3-Benzyl-4,5-dimethyl-6-(3-methylpiperazin-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Benzyl-4,5-dimethyl-6-(3-methylpiperazin-1-yl)pyridazine is a complex organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 in the ring This specific compound is characterized by the presence of a benzyl group, two methyl groups, and a methylpiperazinyl group attached to the pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Benzyl-4,5-dimethyl-6-(3-methylpiperazin-1-yl)pyridazine typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones.
Introduction of Substituents: The benzyl, dimethyl, and methylpiperazinyl groups are introduced through various substitution reactions. For example, the benzyl group can be added via a Friedel-Crafts alkylation reaction.
Chiral Resolution: The (S)-enantiomer can be obtained through chiral resolution techniques, such as using chiral catalysts or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Large-scale production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Benzyl-4,5-dimethyl-6-(3-methylpiperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-Benzyl-4,5-dimethyl-6-(3-methylpiperazin-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its ability to interact with biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (S)-3-Benzyl-4,5-dimethyl-6-(3-methylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazine rings but different substituents.
Piperazine Derivatives: Compounds containing the piperazine moiety with various substitutions.
Uniqueness
(S)-3-Benzyl-4,5-dimethyl-6-(3-methylpiperazin-1-yl)pyridazine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H24N4 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
3-benzyl-4,5-dimethyl-6-[(3S)-3-methylpiperazin-1-yl]pyridazine |
InChI |
InChI=1S/C18H24N4/c1-13-12-22(10-9-19-13)18-15(3)14(2)17(20-21-18)11-16-7-5-4-6-8-16/h4-8,13,19H,9-12H2,1-3H3/t13-/m0/s1 |
InChI-Schlüssel |
AWJMGYYPWSRTBQ-ZDUSSCGKSA-N |
Isomerische SMILES |
C[C@H]1CN(CCN1)C2=NN=C(C(=C2C)C)CC3=CC=CC=C3 |
Kanonische SMILES |
CC1CN(CCN1)C2=NN=C(C(=C2C)C)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B11761650.png)

![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester](/img/structure/B11761666.png)

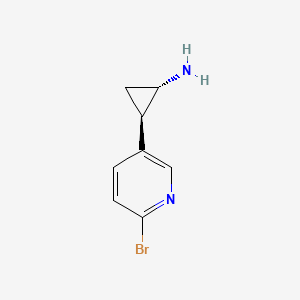
![[4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine](/img/structure/B11761687.png)

![Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan]](/img/structure/B11761696.png)
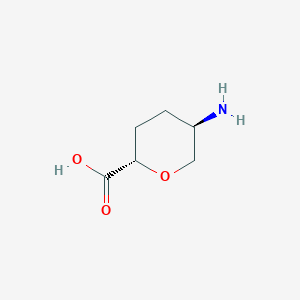
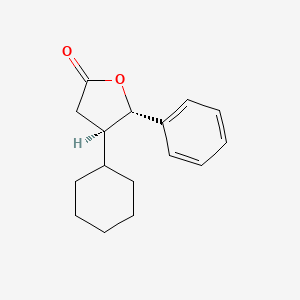
![N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide](/img/structure/B11761712.png)
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,7,14-triamine](/img/structure/B11761713.png)
![tert-Butyl (R)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11761733.png)
